molecular formula C28H40O2 B149682 3,3',5,5'-Tetra-tert-butyldiphenoquinone CAS No. 2455-14-3

3,3',5,5'-Tetra-tert-butyldiphenoquinone

Cat. No.: B149682
CAS No.: 2455-14-3
M. Wt: 408.6 g/mol
InChI Key: GQIGHOCYKUBBOE-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetra-tert-butyldiphenoquinone (CAS: 2455-14-3) is a redox-active biphenylquinone derivative with four bulky tert-butyl substituents. Its molecular formula is C₂₈H₄₀O₂, and it has a molecular weight of 408.62 g/mol . The compound is synthesized via copper-catalyzed oxidative dimerization of 2,6-di-tert-butylphenol (2,6-DTBP) under kinetic control, a process optimized for industrial-scale antioxidant production . Key physical properties include a melting point of 242–244°C, solubility in tetrahydrofuran (THF), and a crystalline structure that often precipitates from reaction mixtures . It appears as a red-to-dark-blue or black powder and requires handling precautions to avoid dust inhalation (S22 safety code) .

In catalysis, this compound (referred to as DQ or "Kharasch oxidant" in some contexts) serves as a stoichiometric single-electron oxidant in N-heterocyclic carbene (NHC)-mediated reactions, enabling enantioselective transformations such as macrolactonization and planar chiral compound synthesis . Its tert-butyl groups enhance solubility in organic solvents while imposing steric effects that influence reaction pathways and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone can be synthesized through multiple routes:

Industrial Production Methods: The industrial production of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone typically involves large-scale oxidation processes using readily available starting materials like o,o’-di-tert-butylphenol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry

3,3',5,5'-Tetra-tert-butyldiphenoquinone serves as a valuable oxidizing agent in organic synthesis. Its ability to facilitate redox reactions makes it useful for various chemical transformations. It is particularly noted for its role in stabilizing polymers against oxidative degradation .

Biology

The compound exhibits antioxidant properties that are beneficial in biological research. It is used to study oxidative stress and aging mechanisms. As a metabolite of Probucol, it has been investigated for its potential effects on lipid metabolism and cardiovascular health .

Industry

In industrial applications, this compound is utilized as an antioxidant to prevent aging and rusting in materials such as dyes, rubber, and textiles. It is effective even in low concentrations (0.0001% to 0.2%) and is particularly insoluble in aqueous alkaline solutions . This property makes it suitable for use in various oxidizable organic compounds including:

  • Aviation gasoline
  • Lubricating oils
  • Unsaturated hydrocarbon polymers
  • Essential oils

Case Study 1: Antioxidant Efficacy in Polymers

A study demonstrated the effectiveness of this compound as an antioxidant in polypropylene and isoprene rubber formulations. The compound significantly reduced oxidative degradation when incorporated into polymer matrices during processing .

Case Study 2: Cardiovascular Research

Research involving this compound has indicated potential benefits in lipid metabolism regulation. As a metabolite of Probucol, studies have shown that it may influence cholesterol levels and improve cardiovascular health markers in animal models .

Summary Table of Applications

Application AreaDescriptionExample Uses
ChemistryOxidizing agent for organic synthesisRedox reactions
BiologyAntioxidant propertiesStudies on oxidative stress
IndustryStabilizer for materialsDyes, rubber, aviation fuels

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetra-tert-butyldiphenoquinone involves its ability to act as an electron acceptor. It can undergo redox reactions, accepting electrons and forming stable products like o,o’-di-tert-p-bisphenol . This property is crucial for its role as an antioxidant and in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)
  • Structure : A stable nitroxide radical.
  • Role : Single-electron oxidant in NHC catalysis (e.g., oxidation of Breslow intermediates to azolium ketones) .
  • Comparison: Unlike 3,3',5,5'-Tetra-tert-butyldiphenoquinone, TEMPO operates via radical pathways and lacks steric bulk.
2.1.2 7-Di-tert-butyl-o-benzoquinone
  • Structure: Monomeric benzoquinone with two tert-butyl groups, derived from 3,5-di-tert-butylcatechol oxidation .
  • Role : Intermediate in antioxidant synthesis.
2.1.3 Manganese Dioxide (MnO₂)
  • Role : Multi-electron oxidant in esterification and acetalization reactions .
  • Comparison: MnO₂ requires stoichiometric amounts (5 equivalents in some cases) and harsh conditions, whereas this compound operates at lower equivalents (0.1–0.2 mmol) under milder, oxygen-free conditions .

Redox Properties and Reaction Performance

Compound Redox Mechanism Key Applications Advantages Over this compound Limitations vs. This compound
This compound Single-electron transfer Asymmetric organocatalysis, TRPM2 channel inhibition High solubility in organic solvents; enantioselectivity up to 92:8 er Crystallization issues in NMR analysis
TEMPO Radical-mediated Polymer chemistry, Breslow intermediate oxidation Air-stable; no steric interference Lower compatibility with NHC-bound intermediates
MnO₂ Multi-electron transfer Bulk oxidation reactions Cost-effective for large-scale use Requires excess equivalents; limited selectivity

Industrial and Catalytic Relevance

  • Steric Effects: The tert-butyl groups in this compound prevent undesired side reactions in crowded catalytic environments, as seen in the synthesis of planar chiral [2.2]paracyclophanes (51% yield, 92:8 enantiomeric ratio) .
  • Solubility: Unlike simpler quinones (e.g., 7-di-tert-butyl-o-benzoquinone), this compound remains soluble in chloroform and THF, critical for homogeneous catalysis .
  • Biological Activity : It inhibits TRPM2 channels by blocking poly(ADP-ribose) polymerase-1, a mechanism distinct from borate-based inhibitors like 2-APB .

Data Tables

Table 1: Physical and Chemical Properties

Property This compound 7-Di-tert-butyl-o-benzoquinone TEMPO
Molecular Weight (g/mol) 408.62 234.33 156.25
Melting Point (°C) 242–244 Not reported 36–38
Solubility THF, CHCl₃ Limited data Water, EtOH
Redox Potential (V vs. SHE) Not reported Not reported +0.6–0.7

Table 2: Catalytic Performance in Selected Reactions

Reaction Oxidant Yield/Selectivity Reference
Planar chiral macrolactonization This compound 51% yield, 92:8 er
Phthalidyl sulfonohydrazone synthesis This compound Moderate (entry-dependent)
Aldehyde-to-ester oxidation TEMPO Not explicitly reported

Biological Activity

3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is an organic compound recognized for its significant antioxidant properties and potential applications in various fields, including chemistry, biology, and medicine. With the molecular formula C28H40O2 and a molecular weight of 408.6 g/mol, DPQ is a polymerized phenolic compound that plays a crucial role in oxidative stress studies and lipid metabolism.

DPQ acts primarily as an antioxidant , neutralizing reactive oxygen species (ROS) to prevent oxidative damage to cells and tissues. Its mechanism involves accepting electrons and protons, participating in redox reactions that are vital in biochemical pathways such as photosynthesis and cellular respiration. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.

Key Reactions

  • Oxidation : DPQ acts as an oxidizing agent, forming o,o'-di-tert-p-bisphenol.
  • Reduction : It can be reduced to its corresponding diol form under specific conditions.
  • Substitution : It participates in substitution reactions with electrophiles.

Biological Activity

The biological activity of DPQ has been extensively studied in relation to its antioxidant capabilities. It has been shown to scavenge alkyl radicals effectively, thereby inhibiting oxidative degradation processes. The compound's antioxidant effects are enhanced when used in conjunction with its reduced form, 4,4'-Bis(2,6-di-tert-butylphenol) (BP-5), which targets peroxy radicals.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study demonstrated that DPQ significantly reduces oxidative stress markers in cellular models exposed to oxidative agents. The results indicated a protective effect against cell death induced by ROS .
  • Cardiovascular Health :
    • As a metabolite of Probucol, DPQ has been investigated for its effects on lipid metabolism and cardiovascular health. Research indicates that it may help lower cholesterol levels and improve endothelial function .
  • Industrial Applications :
    • DPQ is utilized in various industrial applications due to its ability to prevent aging and rusting in materials such as rubber and textiles. Its effectiveness as an antioxidant stabilizes carbon-chain polymers like polypropylene .

Biochemical Pathways

DPQ's role in biochemical pathways is significant due to its participation in redox reactions. It is known to influence various metabolic pathways related to energy production, particularly within mitochondria where quinones are often localized.

Table: Comparison of Biological Activity with Other Compounds

CompoundAntioxidant ActivityCardiovascular EffectsIndustrial Use
This compoundHighPositiveYes
ProbucolModerateSignificantLimited
Vitamin EHighPositiveYes

Safety and Toxicology

While DPQ exhibits beneficial biological activities, it also poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Therefore, handling precautions should be observed when working with this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DQ)?

DQ is typically synthesized via oxidative coupling of 2,6-di-tert-butylphenol. A scalable method employs alkali-promoted Cu–Mg–Al hydrotalcites as recyclable heterogeneous catalysts under molecular oxygen, achieving high selectivity and yield . Challenges include handling crystalline precipitation during reactions, which complicates NMR analysis (e.g., δ = 1.35 ppm for tert-butyl groups and 7.82 ppm for aromatic protons in CD3CN) .

Q. What is the role of DQ in organocatalytic reactions?

DQ acts as a stoichiometric oxidant in N-heterocyclic carbene (NHC)-catalyzed processes, enabling enantioselective transformations. For example, it facilitates dynamic kinetic resolution in asymmetric acylation of hydroxyphthalides and supports [10 + 2] or [14 + 2] cycloadditions by oxidizing NHC-bound intermediates . Its redox potential stabilizes reactive intermediates like acyl azolium species, critical for bond-forming steps .

Q. How is DQ characterized in reaction mixtures?

DQ’s tert-butyl groups and aromatic protons are identifiable via <sup>1</sup>H NMR (δ = 1.35 ppm, s, 36H; δ = 7.82 ppm, s, 4H in CD3CN). However, its low solubility often leads to precipitation, necessitating alternative quantification methods (e.g., gravimetric analysis or HPLC) .

Q. What are standard reaction conditions for DQ-mediated oxidations?

Optimized conditions include:

  • Solvent: Dichloromethane (DCM) or ethyl acetate.
  • Base: Cs2CO3 or DIEA (N,N-diisopropylethylamine).
  • Catalyst: NHC precursors (e.g., L-valine-derived pre-C1).
  • Temperature: Ambient (20–25°C) .

Q. In which reaction types is DQ most effective?

DQ excels in oxidative N-acylation, enantioselective macrolactonization, and radical-mediated couplings. For example, it enables direct N-acylation of amides with aldehydes to form N-sulfonylcarboxamides and dicarboxyimides in >80% yield .

Advanced Research Questions

Q. How can precipitation of DQ during reactions be mitigated for accurate analysis?

DQ’s crystallization from polar solvents (e.g., acetonitrile) disrupts real-time monitoring. Strategies include:

  • Switching to mixed solvents (e.g., toluene:n-heptane) to enhance solubility.
  • Quenching reactions at intervals to isolate intermediates.
  • Using alternative oxidants (e.g., TEMPO) for soluble intermediates .

Q. What kinetic insights govern DQ’s performance in NHC catalysis?

In [10 + 2] cycloadditions, the reaction exhibits first-order dependence on the NHC catalyst (e.g., C22) and zero-order dependence on substrates (e.g., fluorinated polycycles), suggesting rate-limiting oxidation of the Breslow intermediate by DQ .

Q. How do solvent and base choice impact enantioselectivity in DQ-mediated reactions?

  • Solvent: Ethyl acetate improves yield (87%) and enantiomeric ratio (99:1 er) compared to THF (lower yield due to poor intermediate stabilization) .
  • Base: Cs2CO3 outperforms weaker bases (e.g., K2CO3) by enhancing deprotonation of NHC precursors .

Q. What mechanistic role does DQ play in radical catalysis?

DQ participates in single-electron transfer (SET) processes, oxidizing Breslow intermediates to generate radical species. For instance, in NHC-catalyzed reductive homo-coupling of nitroethylenes, DQ acts as an electron acceptor, enabling radical anion formation .

Q. How do electronic effects of substrates influence enantioselectivity?

Electron-withdrawing groups (e.g., –NO2 on cinnamaldehyde) reduce enantioselectivity by destabilizing transition states, while electron-donating groups (e.g., –OMe, –NMe2) enhance stereocontrol .

Q. What is DQ’s role in proton-coupled electron transfer (PCET)?

In oxidative coupling of 2,6-di-tert-butylphenol, DQ facilitates PCET by abstracting protons and electrons simultaneously, promoting dimerization to form diphenoquinones. Computational studies suggest a concerted mechanism with a low energy barrier .

Q. How does DQ compare to other oxidants like TEMPO in NHC catalysis?

DQ provides higher yields in esterification (vs. TEMPO) due to stronger oxidative capacity, but TEMPO offers better solubility in polar solvents. Hybrid systems (e.g., DQ with O2) balance efficiency and practicality .

Q. What computational methods validate DQ’s reaction pathways?

Density functional theory (DFT) studies on NHC-catalyzed sulfonohydrazone synthesis reveal that DQ lowers the activation energy for azolium intermediate formation, consistent with experimental yields (up to 87%) .

Properties

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H40O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GQIGHOCYKUBBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C
Source PubChem
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Molecular Formula

C28H40O2
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DSSTOX Substance ID

DTXSID10179291
Record name 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone
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Molecular Weight

408.6 g/mol
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CAS No.

2455-14-3
Record name 4-[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-2,5-cyclohexadien-1-one
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Record name 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,3',5,5'-Tetra-tert-butyldiphenoquinone
3,3',5,5'-Tetra-tert-butyldiphenoquinone
3,3',5,5'-Tetra-tert-butyldiphenoquinone
3,3',5,5'-Tetra-tert-butyldiphenoquinone
3,3',5,5'-Tetra-tert-butyldiphenoquinone
3,3',5,5'-Tetra-tert-butyldiphenoquinone

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